molecular formula C7H13N3O2S B2659015 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 240799-71-7

5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2659015
CAS No.: 240799-71-7
M. Wt: 203.26
InChI Key: QFVMPPYORXPGQI-UHFFFAOYSA-N
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Description

5-(2,2-Dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.

Medicine: Potential applications in medicinal chemistry include the development of new drugs with antifungal, antibacterial, or anticancer properties. The triazole ring is a common motif in many pharmaceuticals.

Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,2,4-Triazole: A basic triazole ring without additional substituents.

    4-Methyl-1,2,4-triazole-3-thiol: Similar structure but without the 2,2-dimethoxyethyl group.

    5-(2,2-Dimethoxyethyl)-1,2,4-triazole: Lacks the thiol group.

Uniqueness: The presence of both the 2,2-dimethoxyethyl group and the thiol group in 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol provides unique reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and the possibility of fine-tuning the compound’s properties for various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

3-(2,2-dimethoxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-10-5(8-9-7(10)13)4-6(11-2)12-3/h6H,4H2,1-3H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVMPPYORXPGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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